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Compound of Interest

Compound Name: 2-Bromo-3,4,6-trifluoroaniline

Cat. No.: B074565

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are pivotal building blocks in the synthesis of a wide array of
agrochemicals, imparting crucial properties that enhance biological activity and metabolic
stability. While direct applications of 2-Bromo-3,4,6-trifluoroaniline in the synthesis of
commercialized agrochemicals are not extensively documented in publicly available literature,
its structural motifs are present in numerous patented compounds. To provide detailed and
actionable insights, this document will focus on a closely related and well-documented
analogue, 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. This compound serves
as a key intermediate in the synthesis of the novel insecticide, broflanilide. The methodologies
and synthetic strategies presented herein are representative of the chemical transformations
that 2-Bromo-3,4,6-trifluoroaniline could undergo in the development of new crop protection
agents.

Application in Insecticide Synthesis: The Case of
Broflanilide

Broflanilide is a potent insecticide that acts as a GABA receptor antagonist. Its synthesis
showcases the utility of highly substituted bromo-anilines in creating complex and effective
active ingredients. The following sections detail the synthetic pathway from 2-bromo-4-
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(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline to broflanilide, providing quantitative data and
step-by-step protocols.

Synthetic Pathway Overview

The synthesis of broflanilide from the starting aniline involves a multi-step process, including
amidation, reduction, methylation, and a final acylation. The overall workflow is depicted below.

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline 2-Chloro-3-nitrobenzoyl chloride
Anidation
(LDA, THF, -70°C)
\4 \4

N-[2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-chloro-3-nitrobenzamide

Halex Reaction
(KF, DMF, 130°C)

Y

N-[2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide

Reduction
(SnCI2, HCI, EtOH, 60°C)

Y

3-Amino-N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide

N-Methylation
Formaldehyde, H2S04, 40°C)
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N-[2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(methylamino)benzamide Benzoyl chloride

Acylatipn
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Broflanilide
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Caption: Synthetic pathway of Broflanilide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of broflanilide and its
intermediates.
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Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of
broflanilide.[1][2]

Step 1: Synthesis of N-[2-Bromo-4-(1,1,1,2,3,3,3-

heptafluoropropan-2-yl)-6-(triffluoromethyl)phenyl]-2-

chloro-3-nitrobenzamide

e Reaction Setup: To a solution of 2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-
(trifluoromethyl)aniline (3.6 g, 8.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), cooled

to -70°C, add 2.0 M lithium diisopropylamide (LDA) in hexane (4.85 mL, 9.7 mmol) dropwise
under a nitrogen atmosphere.

o Addition of Acyl Chloride: A solution of 2-chloro-3-nitrobenzoyl chloride (2.34 g, 10.6 mmol) in
anhydrous THF (5 mL) is then added dropwise to the reaction mixture at -70°C.

o Work-up: After the reaction is complete, as monitored by an appropriate method (e.g., TLC or
LC-MS), the reaction is quenched, and the product is extracted and purified using standard
laboratory procedures.
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Step 2: Synthesis of N-[2-Bromo-4-(1,1,1,2,3,3,3-
heptafluoropropan-2-yl)-6-(triffluoromethyl)phenyl]-2-
fluoro-3-nitrobenzamide

» Reaction Setup: In a flask, combine N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-
(trifluoromethyl)phenyl]-2-chloro-3-nitrobenzamide (4.9 g, 8.3 mmol) and spray-dried
potassium fluoride (2.4 g, 41 mmol) in anhydrous dimethylformamide (DMF, 50 mL).

e Reaction Conditions: Stir the mixture at 130°C for 10 hours under a nitrogen atmosphere.

» Work-up: After cooling, add ethyl acetate, hexane, and water to the reaction mixture.
Separate the organic layer, wash, dry, and concentrate to obtain the crude product, which is
then purified.

Step 3: Synthesis of 3-Amino-N-[2-bromo-4-
(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-
(trifluoromethyl)phenyl]-2-fluorobenzamide

e Reaction Setup: To a mixture of N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-
(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide (0.94 g, 1.6 mmol) and anhydrous
stannous chloride (0.96 g, 5.1 mmol) in ethanol (10 mL), add concentrated hydrochloric acid
(1.02 mL).

¢ Reaction Conditions: Stir the mixture at 60°C for 4 hours.

o Work-up: Pour the reaction mixture into water and adjust the pH to 10 with an aqueous
sodium hydroxide solution. Filter the mixture through Celite to remove insoluble materials.
Extract the filtrate with a suitable organic solvent, then wash, dry, and concentrate to yield
the product.

Step 4: Synthesis of N-[2-Bromo-4-(1,1,1,2,3,3,3-
heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-
fluoro-3-(methylamino)benzamide
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e Reaction Setup: Add 3-amino-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-
(trifluoromethyl)phenyl]-2-fluorobenzamide (0.93 g, 1.7 mmol) to concentrated sulfuric acid (5
mL).

» Addition of Formaldehyde: Add 37% aqueous formaldehyde solution (10 mL) dropwise to the
mixture at 40°C.

o Reaction and Work-up: Stir the reaction mixture for 30 minutes, then pour it into ice water.
Adjust the pH to 10 with an aqueous sodium hydroxide solution. Extract the mixture with
ethyl acetate. Wash the organic layer with 20% aqueous sodium hydroxide solution and
saturated brine, then dry over anhydrous magnesium sulfate and concentrate to obtain the
product.

Step 5: Synthesis of Broflanilide

e Reaction Setup: To a solution of N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-
(trifluoromethyl)phenyl]-2-fluoro-3-(methylamino)benzamide (1.54 g, 2.75 mmol) and pyridine
(0.33 g, 4.2 mmol) in THF (5 mL), add benzoyl chloride (0.46 g, 3.3 mmol).

¢ Reaction Conditions: Stir the mixture at 60°C for 5 hours.

o Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic
layer with 1 M hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution,
and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate,
and purify the residue to obtain broflanilide.

Logical Relationships in Synthesis

The synthesis of broflanilide follows a logical progression of functional group transformations.

Final
Acylation

Aniline Step 1 Amide Step 2 Halogen
Derivative Formation Exchange

Nitro Group
Reduction

Broflanilide

N-Methylation

Click to download full resolution via product page

Caption: Logical flow of the Broflanilide synthesis.
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Conclusion

The detailed synthetic route to the insecticide broflanilide from 2-bromo-4-(perfluoropropan-2-
y)-6-(trifluoromethyl)aniline provides a valuable case study for the application of highly
halogenated anilines in modern agrochemical development. The protocols and data presented
offer a practical guide for researchers and scientists working on the discovery of new active
ingredients. While direct synthetic applications of 2-Bromo-3,4,6-trifluoroaniline are not as
readily available, the chemical principles and reaction types outlined here are highly
transferable and can serve as a strong foundation for the design and synthesis of novel
agrochemicals based on this and other similar fluorinated aniline scaffolds. The strategic
incorporation of bromine and multiple fluorine atoms is a key design element for enhancing the
biological efficacy and metabolic stability of crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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